2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS 838814-43-0
2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS 838814-43-0
An In-depth Technical Guide to 2-Bromo-4-ethoxy-5-methoxybenzoic Acid
Introduction
2-Bromo-4-ethoxy-5-methoxybenzoic acid, bearing the CAS number 838814-43-0, is a polysubstituted aromatic carboxylic acid. As a functionalized building block, it holds significant potential for researchers, medicinal chemists, and materials scientists. The strategic placement of its bromo, ethoxy, methoxy, and carboxylic acid moieties offers a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[1] The carboxylic acid group provides a site for derivatization into esters, amides, and other functional groups, while the alkoxy groups modulate the electronic properties and lipophilicity of the molecule. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, potential applications, and essential safety information, designed to empower professionals in drug development and chemical research.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Bromo-4-ethoxy-5-methoxybenzoic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₄ | [2] |
| Molecular Weight | 275.10 g/mol | [2] |
| CAS Number | 838814-43-0 | [2] |
| Appearance | Solid (Predicted) | |
| IUPAC Name | 2-bromo-4-ethoxy-5-methoxybenzoic acid | [2] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
Note: Some properties are computed or predicted based on the chemical structure, as extensive experimental data is not publicly available.
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoic acid is scarce, a reliable synthetic route can be designed based on established methods for analogous substituted benzoic acids.[3][4][5] The proposed two-step pathway involves the oxidation of a substituted toluene precursor followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis begins with the oxidation of 2-bromo-4-ethoxy-5-methoxytoluene to form the corresponding benzoic acid. This transformation leverages a powerful oxidizing agent capable of converting an alkyl side chain to a carboxylic acid without cleaving the aromatic ring.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Oxidation of 4-Ethoxy-5-methoxytoluene
This protocol is adapted from established procedures for the oxidation of substituted toluenes using potassium permanganate (KMnO₄).[5][6] KMnO₄ is a robust and effective oxidizing agent for this transformation. The reaction is typically performed in an aqueous solution with heating to drive the reaction to completion.
-
Materials:
-
4-Ethoxy-5-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a reaction flask, add 4-ethoxy-5-methoxytoluene (1.0 eq), water, and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Heat the mixture to approximately 85-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (approx. 3.0 eq) in portions, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2-3.
-
The product, 4-ethoxy-5-methoxybenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Bromination of 4-Ethoxy-5-methoxybenzoic acid
This electrophilic aromatic substitution is guided by the activating, ortho-, para-directing ethoxy and methoxy groups. The bromine will preferentially add to the C2 position, which is ortho to the ethoxy group and meta to the carboxylic acid. Acetic acid is a common solvent for such reactions.[7][8]
-
Materials:
-
4-Ethoxy-5-methoxybenzoic acid (from Step 1)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the 4-ethoxy-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a reaction flask equipped with a dropping funnel.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-ethoxy-5-methoxybenzoic acid.
-
Spectral Analysis and Characterization
Structural elucidation of the final compound is critical. While a public spectral database for this specific molecule is not available, its characteristic spectral data can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]
| Spectral Data | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Two singlets between δ 6.5-7.5 ppm.- Carboxylic Acid Proton: A broad singlet > δ 10 ppm.- Ethoxy Group: A quartet (~4.1 ppm, 2H) and a triplet (~1.4 ppm, 3H).- Methoxy Group: A singlet around δ 3.9 ppm (3H). |
| ¹³C NMR | - Carbonyl Carbon: δ 165-170 ppm.- Aromatic Carbons: 6 signals between δ 110-160 ppm.- Ethoxy Carbons: ~δ 64 ppm (-OCH₂-) and ~δ 15 ppm (-CH₃).- Methoxy Carbon: ~δ 56 ppm. |
| Mass Spec (MS) | - Molecular Ion: Isotopic peaks at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br) in a ~1:1 ratio. |
| Infrared (IR) | - O-H stretch (acid): Broad band at 2500-3300 cm⁻¹.- C=O stretch (acid): ~1700 cm⁻¹.- C-O stretch (ethers): ~1250-1000 cm⁻¹.- Aromatic C=C stretch: ~1600, 1475 cm⁻¹. |
Applications in Research and Drug Development
The true value of 2-Bromo-4-ethoxy-5-methoxybenzoic acid lies in its utility as a versatile chemical intermediate.[6] Its distinct functional groups can be independently or sequentially modified to generate a library of complex derivatives for various applications.
-
Pharmaceutical Synthesis: Substituted benzoic acids are common fragments in many pharmacologically active molecules.[12] This compound can serve as a starting point for the synthesis of novel therapeutic agents. The bromo-substituent is particularly valuable for creating carbon-carbon bonds via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a powerful strategy for assembling the core scaffolds of drug candidates.[1]
-
Materials Science: Aryl halides and benzoic acids are precursor molecules in the development of organic materials, including those for organic light-emitting diodes (OLEDs) and other electronic applications.[1] The specific substitution pattern can be used to fine-tune the electronic and photophysical properties of these materials.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves the use of halogenated aromatic intermediates.
Workflow of Synthetic Utility
The following diagram illustrates the key reactive sites and potential transformations of the title compound, highlighting its versatility as a synthetic building block.
Caption: Potential synthetic transformations of the core molecule.
Safety and Handling
Handling 2-Bromo-4-ethoxy-5-methoxybenzoic acid requires adherence to standard laboratory safety protocols. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.[13][14]
| Hazard Category | Precautionary Measures |
| Health Hazards | Causes skin irritation.[15] Causes serious eye irritation.[14][15] May cause respiratory irritation.[15] |
| Handling | Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[14] Wash hands thoroughly after handling.[13][14] Use only in a well-ventilated area.[13][14] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[15]- Skin Protection: Wear protective gloves and a lab coat.[15]- Respiratory Protection: Use a NIOSH-approved respirator if dust is generated. |
| Storage | Keep container tightly closed.[14] Store in a cool, dry, and well-ventilated place.[14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14] |
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
- An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. (n.d.). Benchchem.
- 2-Bromo-5-hydroxybenzoic acid. (n.d.). AK Scientific, Inc.
- 2-Bromo-4-methoxy-5-nitrobenzoic acid | 126491-49-4. (n.d.). MilliporeSigma.
- SAFETY DATA SHEET. (2009, August 6).
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2-Bromo-4-ethoxy-5-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, August 6). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2015, March 4). Fisher Scientific.
- Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (n.d.). Benchchem.
- 2-Bromo-5-methoxybenzoic acid, min. 98%. (n.d.). Strem.
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- 2-Amino-5-bromo-4-methoxy benzoic acid | CAS No. 169045-04-9. (n.d.). Clearsynth.
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- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.
- Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supplementary Information. (n.d.). Beilstein Journals.
- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. (n.d.). Sigma-Aldrich.
- Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.).
- 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7. (2025, July 4). ChemicalBook.
- 2-bromo-5-hydroxy-4-methoxybenzoic acid. (2024, March 12).
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).
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